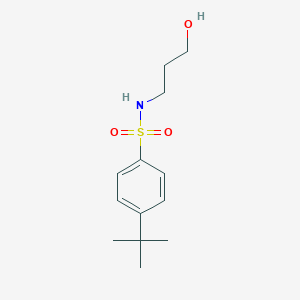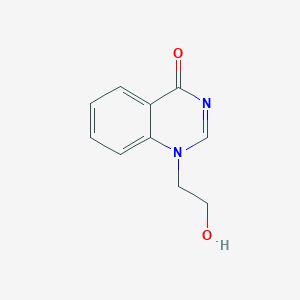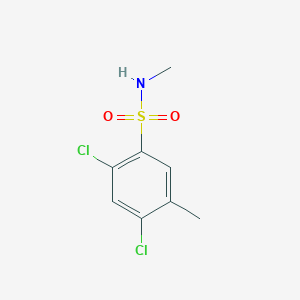
2,4-dichloro-N,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N,5-dimethylbenzenesulfonamide (DCDMS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that is commonly used as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N,5-dimethylbenzenesulfonamide is not well understood. However, it is believed that 2,4-dichloro-N,5-dimethylbenzenesulfonamide acts as a sulfonamide derivative and inhibits the activity of enzymes that are involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
2,4-dichloro-N,5-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the synthesis of organic compounds. 2,4-dichloro-N,5-dimethylbenzenesulfonamide has also been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N,5-dimethylbenzenesulfonamide in lab experiments is that it is a relatively inexpensive reagent that is readily available. However, one limitation of using 2,4-dichloro-N,5-dimethylbenzenesulfonamide is that it is a toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 2,4-dichloro-N,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of new synthetic methods that use 2,4-dichloro-N,5-dimethylbenzenesulfonamide as a reagent. Another direction is the study of the mechanism of action of 2,4-dichloro-N,5-dimethylbenzenesulfonamide and its potential use as an antitumor agent. Additionally, the use of 2,4-dichloro-N,5-dimethylbenzenesulfonamide in the synthesis of new antibacterial agents could be explored.
Métodos De Síntesis
2,4-dichloro-N,5-dimethylbenzenesulfonamide can be synthesized by reacting 2,4-dichloro-5-nitrobenzenesulfonamide with dimethylamine in the presence of a reducing agent such as iron powder. The reaction yields 2,4-dichloro-N,5-dimethylbenzenesulfonamide as a white crystalline solid with a melting point of 115-117°C.
Aplicaciones Científicas De Investigación
2,4-dichloro-N,5-dimethylbenzenesulfonamide has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which have been used as antibacterial agents. 2,4-dichloro-N,5-dimethylbenzenesulfonamide has also been used in the synthesis of other organic compounds such as pyrazoles, pyrimidines, and triazoles.
Propiedades
Nombre del producto |
2,4-dichloro-N,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C8H9Cl2NO2S |
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
2,4-dichloro-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5-3-8(14(12,13)11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
Clave InChI |
OAIOYRHSSAVEIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

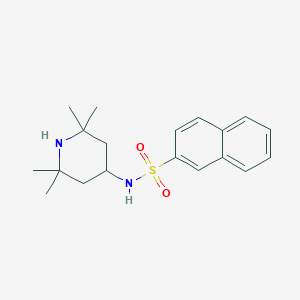

![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
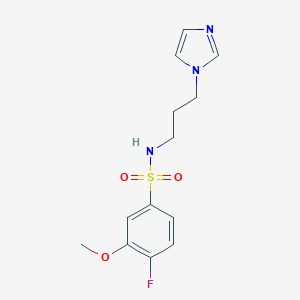
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)

